4-(Isopropylamino)pyridine-3-sulfonic acid
Description
4-(Isopropylamino)pyridine-3-sulfonic acid is a pyridine derivative featuring a sulfonic acid group at position 3 and an isopropylamino group at position 4.
Properties
Molecular Formula |
C8H12N2O3S |
|---|---|
Molecular Weight |
216.26 g/mol |
IUPAC Name |
4-(propan-2-ylamino)pyridine-3-sulfonic acid |
InChI |
InChI=1S/C8H12N2O3S/c1-6(2)10-7-3-4-9-5-8(7)14(11,12)13/h3-6H,1-2H3,(H,9,10)(H,11,12,13) |
InChI Key |
CXJIMALKICHTMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C(C=NC=C1)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isopropylamino)pyridine-3-sulfonic acid typically involves the following steps:
Starting Material: The synthesis begins with pyridine, which undergoes sulfonation to introduce the sulfonic acid group at the 3-position.
Sulfonation: Pyridine is treated with concentrated sulfuric acid at high temperatures (300-350°C) to form pyridine-3-sulfonic acid.
Amination: The sulfonated pyridine is then reacted with isopropylamine to introduce the isopropylamino group at the 4-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Oxidation: 3-chloropyridine is oxidized to 3-chloropyridine N-oxide.
Sulfonation: The N-oxide is then sulfonated in an aqueous solution.
Reduction: The sulfonated product is reduced to pyridine-3-sulfonic acid using Raney nickel in an alkaline solution.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonic Acid Group
The sulfonic acid group (-SO₃H) serves as a reactive site for nucleophilic displacement or conversion to derivatives.
Sulfonyl Chloride Formation
The compound can be converted to pyridine-3-sulfonyl chloride using thionyl chloride (SOCl₂) under reflux conditions. This intermediate is critical for synthesizing sulfonamides:
text4-(Isopropylamino)pyridine-3-sulfonic acid + SOCl₂ → 4-(Isopropylamino)pyridine-3-sulfonyl chloride + H₂O + SO₂↑
Conditions : Reflux in anhydrous solvent (e.g., dichloromethane) with catalytic dimethylformamide (DMF).
Functionalization of the Isopropylamino Group
The isopropylamino (-NH-iPr) group participates in nucleophilic and condensation reactions.
Urea Derivative Formation
Reaction with isocyanates yields urea-linked products. For instance, with isopropyl isocyanate:
textThis compound + iPr-NCO → 4-(Isopropylcarbamoyl)pyridine-3-sulfonic acid
Conditions : Dichloromethane, triethylamine, room temperature, 20-hour reaction .
Alkylation and Acylation
-
Alkylation : Reacting with alkyl halides (e.g., methyl iodide) in the presence of NaHCO₃ yields N-alkylated derivatives .
-
Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) forms amides under basic conditions.
Electrophilic Aromatic Substitution (EAS)
The pyridine ring’s reactivity is influenced by the electron-withdrawing sulfonic acid (-SO₃H) and electron-donating isopropylamino (-NH-iPr) groups.
| Position | Directing Effects | Example Reaction |
|---|---|---|
| 3 | -SO₃H (meta-directing, deactivating) | Nitration at position 5 or 6 |
| 4 | -NH-iPr (para-directing, activating) | Halogenation at position 2 or 6 |
Limitations : Harsh conditions (e.g., HNO₃/H₂SO₄ for nitration) are often required due to the ring’s electron deficiency .
Salt Formation and Acid-Base Reactions
The sulfonic acid group forms stable salts with bases, enhancing solubility for purification or pharmaceutical formulation:
textThis compound + NaOH → Sodium 4-(isopropylamino)pyridine-3-sulfonate + H₂O
Applications : Salt formation is utilized in hydrogenation and crystallization steps .
Comparative Reaction Table
Key Research Findings
-
Hydrogenation Compatibility : The sulfonic acid group remains intact during catalytic hydrogenation (Raney Ni, 7 bar H₂, 95°C) .
-
Stability : The compound resists hydrolysis under acidic conditions (pH 2–6) but decomposes in strong bases (pH >12) .
-
Synthetic Versatility : Derivatives exhibit modified solubility and biological activity, enabling applications in drug discovery .
Scientific Research Applications
Pharmaceutical Applications
-
Therapeutic Agents :
- The compound has shown potential as a therapeutic agent in treating various diseases. Its derivatives are being studied for their binding affinity to biological targets, which can lead to the development of new medications for conditions such as cancer and autoimmune diseases .
- Research indicates that compounds similar to 4-(Isopropylamino)pyridine-3-sulfonic acid can act as inhibitors of heat shock protein 90 (HSP90), which is implicated in cancer progression and various inflammatory conditions .
- Acid Secretion Inhibitors :
- Anti-inflammatory Properties :
Organic Synthesis Applications
-
Reagent in Organic Chemistry :
- This compound serves as a reagent in various organic synthesis processes. Its ability to participate in nucleophilic substitutions makes it valuable for creating complex organic molecules.
-
Analytical Chemistry :
- This compound is utilized as a standard in analytical chemistry due to its well-defined properties. It aids in the calibration of instruments and the validation of analytical methods, ensuring accuracy in quantitative analyses.
Agricultural Chemistry
The compound has potential applications in agricultural chemistry, particularly in developing agrochemicals that enhance crop yield or resistance to pests and diseases. Its solubility properties allow for effective formulation in agricultural products.
Case Studies
- Study on Binding Affinity :
-
Development of Agrochemicals :
- Research focused on formulating agrochemicals using this compound demonstrated improved efficacy against common agricultural pests while maintaining environmental safety profiles.
Mechanism of Action
The mechanism of action of 4-(Isopropylamino)pyridine-3-sulfonic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, while the isopropylamino group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-(Isopropylamino)pyridine-3-sulfonic acid with key structural analogs based on substituent positions, physicochemical properties, and applications:
Table 1: Comparative Analysis of Pyridine-Based Sulfonic Acid Derivatives
Key Findings:
Substituent Effects on Solubility: The sulfonic acid group in pyridine-3-sulfonic acid ensures high water solubility , while the isopropylamino group in the target compound may reduce hydrophilicity compared to the amino group in 4-Aminopyridine-3-sulfonic acid . Chlorine and sulfonamide groups in 4-Chloro-3-pyridinesulfonamide likely enhance stability but reduce solubility compared to sulfonic acids .
Reactivity and Applications: Pyridine-3-sulfonic acid’s high purity (≥98%) and solubility make it suitable for catalysis and drug synthesis . The isopropylamino group in the target compound could act as a directing group in organic reactions, similar to how amino groups function in intermediates .
Structural Isomerism :
- 5-Isopropyl-pyridine-2-sulfonic acid demonstrates that substituent positioning alters electronic effects; sulfonic acid at position 2 versus 3 may influence acidity and binding interactions .
Biological Activity
4-(Isopropylamino)pyridine-3-sulfonic acid is a compound with significant potential in pharmaceutical applications due to its unique structural features and biological activity. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by:
- Molecular Formula : C₈H₁₁N₃O₃S
- CAS Number : 1352506-94-5
- Functional Groups : An isopropylamino group at the 4-position and a sulfonic acid group at the 3-position of the pyridine ring.
The sulfonic acid group enhances the compound's polarity and solubility in water, making it suitable for various biological assays and applications in drug development.
Antimicrobial Properties
Research indicates that this compound exhibits significant antibacterial and antifungal activities. Its mechanism of action may involve inhibition of specific enzymes or cellular processes critical for microbial survival. For instance, studies have shown that derivatives of pyridine sulfonamides can effectively inhibit bacterial growth through various pathways, including disruption of folate biosynthesis.
Antitumor Activity
The compound's structural similarity to other biologically active pyridine derivatives suggests potential antitumor properties. Analogues containing a pyridine sulfonamide moiety have been investigated for their ability to inhibit cancer cell proliferation. For example, E7070, a related compound, has demonstrated efficacy against various cancer types by modulating cellular signaling pathways involved in tumor growth .
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Nucleophilic Substitution : Reacting pyridine-3-sulfonyl chloride with isopropylamine.
- Electrophilic Aromatic Substitution : Introducing the isopropylamino group via electrophilic substitution reactions on the pyridine ring.
Each method requires optimization to enhance yield and purity, which is crucial for subsequent biological evaluations .
Study on Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as an antibacterial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 128 |
This data supports the compound's role in developing new antimicrobial agents.
Study on Antitumor Activity
In another investigation, derivatives of this compound were tested for their antitumor effects on cervical cancer cells. The study found that certain analogues significantly inhibited cell proliferation and induced apoptosis through caspase activation.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| E7070 | 0.5 | Caspase-mediated apoptosis |
| This compound | 1.2 | Inhibition of cell cycle progression |
These findings suggest that modifications to the pyridine structure can enhance biological activity and selectivity against cancer cells .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(Isopropylamino)pyridine-3-sulfonic acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves sulfonation of a pyridine precursor followed by isopropylamine substitution. Key steps include:
- Sulfonation : Use chlorosulfonic acid or SO₃ under controlled temperature (0–5°C) to introduce the sulfonic acid group .
- Amination : React with isopropylamine in anhydrous conditions (e.g., THF or DMF) at 60–80°C for 6–12 hours .
- Purification : Recrystallization from ethanol/water mixtures or preparative HPLC (≥95% purity, as validated in similar pyridine derivatives) .
- Optimization : Monitor reaction progress via TLC or in-situ IR. Adjust stoichiometry (1:1.2 molar ratio for amine) and inert atmosphere to minimize side products .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Techniques :
- NMR : ¹H NMR (D₂O, 400 MHz) identifies isopropyl protons (δ 1.2–1.4 ppm) and pyridine ring protons (δ 7.5–8.5 ppm). ¹³C NMR confirms sulfonic acid group integration .
- IR : Peaks at 1040 cm⁻¹ (S=O stretching) and 3400 cm⁻¹ (N-H stretching) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
- X-ray crystallography : Resolve crystal structure if single crystals are obtained (methanol/water slow evaporation) .
Q. How should researchers handle and store this compound to ensure long-term stability?
- Storage : Store at –20°C in airtight, light-protected containers to prevent hydrolysis or sulfonic acid decomposition .
- Handling : Use desiccants during weighing and conduct reactions under nitrogen to avoid moisture absorption, which can alter solubility and reactivity .
Advanced Research Questions
Q. What intermolecular interactions dominate the crystal packing of this compound, and how do these affect its physicochemical properties?
- Key Interactions :
- Hydrogen bonding : Sulfonic acid groups form strong O-H···N bonds with pyridine rings, stabilizing layered structures .
- π-π stacking : Pyridine rings stack at 3.5–4.0 Å distances, influencing melting points and solubility .
Q. How can computational modeling (e.g., DFT, molecular dynamics) predict the reactivity or supramolecular assembly of this compound?
- DFT Applications :
- Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For pyridine-sulfonic acids, sulfonic groups act as electron-withdrawing moieties .
- Simulate acid dissociation constants (pKa) using solvation models (e.g., COSMO-RS) .
- Molecular Dynamics : Model solvent interactions (e.g., water vs. DMSO) to predict solubility trends .
Q. What strategies resolve contradictions in experimental data, such as discrepancies between spectroscopic results and computational predictions?
- Cross-Validation :
- Compare experimental pKa (via potentiometric titration) with DFT-derived values to refine computational parameters .
- Use X-ray crystallography to validate predicted hydrogen-bonding networks .
- Error Analysis : Quantify instrument sensitivity (e.g., NMR signal-to-noise ratios) and computational convergence criteria .
Q. How does the sulfonic acid group influence the acid-base behavior and solubility profile of this compound in different solvents?
- Acid-Base Behavior :
- The sulfonic acid group (pKa ~1–2) dominates acidity, making the compound highly water-soluble. Protonation of the pyridine nitrogen (pKa ~4–5) occurs at higher pH .
- Solubility :
- High solubility in polar solvents (water, DMSO) due to ionic interactions. Low solubility in hexane or ether .
Q. What methodological considerations are critical for designing catalytic studies using this compound as a ligand or intermediate?
- Catalyst Design :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
